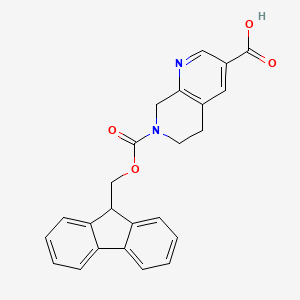

7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid

Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid is a naphthyridine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, suggesting this compound may serve as a building block in pharmaceutical or bioconjugate chemistry.

Properties

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-23(28)16-11-15-9-10-26(13-22(15)25-12-16)24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQCBWLCCCJOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization and functionalization to introduce the naphthyridine and carboxylic acid moieties. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.

Substitution: Commonly involves the replacement of one functional group with another, facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly valuable in peptide synthesis, where it protects amino acids during chain elongation.

Biology: In biological research, derivatives of this compound are used to study enzyme interactions and protein folding. Its structural features allow for the exploration of molecular recognition and binding processes.

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can participate in further chemical reactions. The naphthyridine core may interact with biological macromolecules, influencing their structure and function. Pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Structural Features and Functional Groups

Target Compound

- Core : 1,7-naphthyridine (bicyclic aromatic system).

- Key substituents :

- Fmoc group at position 7 (protecting group for amines).

- Carboxylic acid at position 3 (enhances solubility and enables conjugation).

- Potential applications: Peptide synthesis intermediates, kinase inhibitors, or anticancer agents.

Compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid ()

- Core : 1,8-naphthyridine.

- Key substituents :

- Chloro and fluoro groups at positions 7 and 6 (electron-withdrawing, enhancing stability).

- 4-Fluorophenyl group at position 1 (hydrophobic interactions).

- Carboxylic acid at position 3.

- Applications : Intermediate in anticancer drugs targeting HGF/c-Met signaling in breast and lung cancers .

- Synthesis : Optimized two-step process (substitution and hydrolysis) with 63.69% yield .

7-Amino-2-(furyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile ()

- Core : 1,6-naphthyridine.

- Key substituents: Amino group at position 7 (hydrogen bonding capability). Furyl group at position 2 (aromatic interactions). Nitrile at position 8 (electron-deficient, reactive).

- Physicochemical Data : IR (1662 cm⁻¹ for C=O), NMR (δ = 6.72–8.25 ppm), and MS (m/z 252) .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (–9)

- Core : Piperazine (six-membered ring with two nitrogen atoms).

- Key substituents :

- Fmoc group (protecting amine on piperazine).

- Acetic acid moiety (conjugation or solubility enhancement).

- Applications : Likely used in peptide synthesis or as a linker molecule.

- Safety: Classified as non-hazardous in transport (ADR/RID/IMDG/IATA) .

Biological Activity

7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 342.36 g/mol. The structure features a naphthyridine core modified with a fluorenylmethoxycarbonyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. A notable study demonstrated that related naphthyridine derivatives displayed IC50 values ranging from 0.91 to 3.73 μM against human cancer cell lines such as KB epidermoid carcinoma and HL-60 leukemia cells .

The mechanisms by which these compounds exert their anticancer effects include:

- DNA Intercalation : Some naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : These compounds have been shown to induce apoptosis in cancer cells through pathways that may be independent of p53 signaling.

- Inhibition of Pro-inflammatory Mediators : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in in vivo models .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro (HeLa cells) | IC50 = 12.5 µM; significant cytotoxicity observed. |

| Study 2 | In vivo (xenograft models) | Tumor growth inhibition by 45% compared to control groups. |

| Study 3 | Mechanistic study | Induction of apoptosis via caspase activation pathways. |

Case Studies

Several case studies highlight the biological efficacy of related naphthyridine compounds:

- Case Study A : Aaptamine, a related naphthyridine derivative, was shown to significantly inhibit tumor growth in mice models with human hepatocellular carcinoma xenografts. The study reported downregulation of SOX9 and Ki67 expression markers associated with cell proliferation .

- Case Study B : Canthinone-type alkaloids demonstrated immunomodulatory effects in rats with drug-induced colitis, reducing oxidative stress and inflammatory cytokine production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.